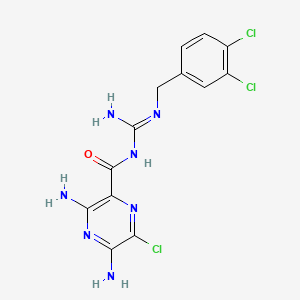

3',4'-Dichlorobenzamil

Vue d'ensemble

Description

Le 3’,4’-Dichlorobenzamil est un composé organique synthétique connu pour ses effets inhibiteurs sur les échangeurs sodium-calcium, le transport du sodium et les canaux de libération du calcium du réticulum sarcoplasmique . Il est couramment utilisé dans la recherche biochimique et physiologique en raison de sa capacité à moduler les mécanismes de transport des ions.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 3’,4’-Dichlorobenzamil implique la réaction de la 3,4-dichlorobenzylamine avec le pyrazine-2-carboxamide dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et un catalyseur pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle du 3’,4’-Dichlorobenzamil suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé consiste à optimiser les conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le 3’,4’-Dichlorobenzamil subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore sur le cycle benzénique peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit pour former différents dérivés.

Réactifs et conditions communs :

Réactions de substitution : Réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium en présence d'un solvant approprié.

Réactions d'oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés benzamilaux substitués, tandis que les réactions d'oxydation et de réduction peuvent produire différentes formes oxydées ou réduites du composé .

4. Applications de recherche scientifique

Le 3’,4’-Dichlorobenzamil a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le transport des ions et les voies de signalisation.

Médecine : Etudié pour ses effets thérapeutiques potentiels dans des conditions liées à une dysrégulation du transport des ions, telles que les arythmies cardiaques et l'hypertension.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques qui nécessitent un contrôle précis du transport des ions

5. Mécanisme d'action

Le 3’,4’-Dichlorobenzamil exerce ses effets en inhibant les échangeurs sodium-calcium, le transport du sodium et les canaux de libération du calcium du réticulum sarcoplasmique. Cette inhibition perturbe les processus normaux de transport des ions, conduisant à des fonctions cellulaires modifiées. Le composé cible spécifiquement l'échangeur sodium-calcium, empêchant l'échange des ions sodium et calcium à travers la membrane cellulaire. Cela entraîne une diminution des niveaux intracellulaires de calcium, ce qui peut affecter divers processus cellulaires, notamment la contraction musculaire et la transduction du signal .

Composés similaires :

Amiloride : Un autre inhibiteur des échangeurs sodium-calcium ayant des effets de modulation du transport des ions similaires.

Benzamil : Un dérivé de l'amiloride avec une puissance et une spécificité accrues pour les échangeurs sodium-calcium.

Phenamil : Un autre analogue de l'amiloride ayant des effets inhibiteurs similaires sur le transport des ions.

Unicité du 3’,4’-Dichlorobenzamil : Le 3’,4’-Dichlorobenzamil est unique en raison de son motif de substitution spécifique sur le cycle benzénique, ce qui améliore ses effets inhibiteurs sur les échangeurs sodium-calcium par rapport à d'autres composés similaires. Cette structure unique permet une modulation plus précise du transport des ions, ce qui en fait un outil précieux dans la recherche scientifique .

Applications De Recherche Scientifique

3',4'-Dichlorobenzamil (DCB) is a chemical compound with a variety of applications in scientific research, particularly in the fields of electrophysiology, parasitology, and cardiovascular studies. DCB is known for its inhibitory effects on sodium-calcium exchangers (NCX) and its interactions with other ion channels .

Electrophysiology

Ion Channel Modulation: DCB has been shown to modulate various ion channels, particularly large-conductance calcium-activated potassium (BKCa) channels . Studies using patch clamp techniques on human umbilical vein endothelial cells (HUVECs) and mouse aortic smooth muscle cells (MASMCs) have demonstrated that both 2',4'-DCB and 3',4'-DCB can activate BKCa currents .

- DCB increases the open frequency of BKCa channels without significantly affecting the mean open time .

- DCB increases the sensitivity of BKCa channels to cytosolic free calcium and membrane potential .

Palytoxin-Induced Channel Activity: DCB can block palytoxin-induced single-channel currents . Palytoxin induces cation channels permeable to sodium and potassium, and this activity can be fully blocked by 3,4-dichlorobenzamil at a concentration of 20 μM .

Parasitology

Inhibition of Plasmodium falciparum: DCB is identified as a potent inhibitor of Plasmodium falciparum, a parasite that causes malaria .

- DCB impacts plastid segregation .

- DCB affects parasite invasion and egress .

- DCB's influence on the digestive vacuole of Plasmodium falciparum has also been studied .

Cardiovascular Studies

Cardiac Contractility: Research indicates that cardiac TRPC3 (Transient Receptor Potential Channel 3) mediates calcium and sodium entry in proximity to NCX1, which elevates cellular calcium levels and contractility .

Effects on Cardiac Myocytes: DCB can affect the response of cardiac myocytes to ouabain .

- Ouabain reduces contractile frequency in cardiac myocyte aggregates .

- Amiloride, and its analog this compound, can reduce the effects of ouabain on cardiac myocytes .

Bioactive Compounds and Health

Polyphenol Research: Polyphenols, which are organic molecules containing phenolic hydroxyl groups, are found in natural plants and have shown beneficial effects on human health . DCB is used in studies related to these compounds.

- Polyphenol-containing nanoparticles have attracted research attention for their antioxidation and anticancer properties .

- Polyphenols can modulate the gut microbiome, affecting glycemic regulation .

Allosteric Modulation of GPCRs

GPCR Modulation: Amiloride and its analogs, including DCB, can modulate G protein-coupled receptors (GPCRs) by binding to allosteric sites .

Data Table Summary

Mécanisme D'action

3’,4’-Dichlorobenzamil exerts its effects by inhibiting sodium-calcium exchangers, sodium transport, and sarcoplasmic reticulum calcium release channels. This inhibition disrupts the normal ion transport processes, leading to altered cellular functions. The compound specifically targets the sodium-calcium exchanger, preventing the exchange of sodium and calcium ions across the cell membrane. This results in decreased intracellular calcium levels, which can affect various cellular processes, including muscle contraction and signal transduction .

Comparaison Avec Des Composés Similaires

Amiloride: Another sodium-calcium exchanger inhibitor with similar ion transport modulation effects.

Benzamil: A derivative of amiloride with enhanced potency and specificity for sodium-calcium exchangers.

Phenamil: Another amiloride analog with similar inhibitory effects on ion transport.

Uniqueness of 3’,4’-Dichlorobenzamil: 3’,4’-Dichlorobenzamil is unique due to its specific substitution pattern on the benzene ring, which enhances its inhibitory effects on sodium-calcium exchangers compared to other similar compounds. This unique structure allows for more precise modulation of ion transport, making it a valuable tool in scientific research .

Activité Biologique

3',4'-Dichlorobenzamil (DCB) is an amiloride analogue recognized for its biological activity, particularly in the modulation of ion transport systems. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Inhibition of Ion Transporters

DCB primarily acts as an inhibitor of the Na+/Ca2+ exchanger and Na+/H+ exchanger. Its specificity in inhibiting these transporters has been compared to other compounds like amiloride. Research indicates that DCB exhibits a more pronounced effect on Na+/Ca2+ exchange compared to Na+/H+ exchange, which is crucial for cardiac myocyte function and overall cellular homeostasis.

- IC50 Values : The inhibitory concentration (IC50) values for DCB have been reported as follows:

Pharmacological Effects

Cardiac Myocytes

In studies involving cardiac myocytes, DCB demonstrated significant effects on contractile frequency and excitability. Specifically, it was found that DCB enhances the negative chronotropic effects induced by ouabain, indicating its role in calcium handling and cardiac contractility .

Neurotransmitter Release

DCB has also been studied for its effects on neurotransmitter release at neuromuscular junctions. It was shown that at concentrations between 30-100 µM, DCB did not significantly suppress excitatory postsynaptic potentials (e.p.s.p.), suggesting a role in modulating synaptic transmission without causing substantial depression .

Case Studies and Research Findings

Study on Cardiac Responses

A detailed study examined the differential impacts of amiloride and DCB on cardiac responses to ouabain. It was found that while amiloride mitigated the negative effects of ouabain, DCB exacerbated them, highlighting its unique pharmacological profile .

Ion Transport Systems

Research involving isolated rat cardiac myocytes indicated that both DCB and amiloride inhibit multiple ion transporters. However, DCB's broader inhibitory profile suggests potential cytotoxic effects at higher concentrations . The study emphasized the necessity for careful consideration when employing DCB as a Na+/Ca2+ exchanger inhibitor due to its non-selective actions.

Data Table: Comparative Effects of Amiloride and DCB

| Compound | IC50 (pM) | Effect on Ouabain Response | Inhibitory Action |

|---|---|---|---|

| Amiloride | Varies | Reduces negative effect | Na+/H+ exchanger |

| This compound | 72 | Accentuates negative effect | Na+/Ca2+ exchanger |

Propriétés

IUPAC Name |

3,5-diamino-6-chloro-N-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N7O/c14-6-2-1-5(3-7(6)15)4-20-13(19)23-12(24)8-10(17)22-11(18)9(16)21-8/h1-3H,4H2,(H4,17,18,22)(H3,19,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHKWEFWXCCNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922105 | |

| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166-01-4 | |

| Record name | 3',4'-Dichlorobenzamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 3',4'-Dichlorobenzamil (DCB)?

A1: this compound (DCB) primarily targets the Na+/Ca2+ exchanger (NCX) [, , , , , ]. This exchanger plays a crucial role in maintaining cellular calcium homeostasis by transporting sodium and calcium ions across the cell membrane.

Q2: How does DCB interact with the Na+/Ca2+ exchanger?

A2: DCB acts as a potent inhibitor of the Na+/Ca2+ exchanger [, , , , ]. While the exact mechanism of inhibition varies with the direction of ion transport (inward vs. outward), studies suggest that DCB competitively inhibits Ca2+ binding to the exchanger, thereby blocking its activity [].

Q3: What are the downstream effects of DCB inhibiting the Na+/Ca2+ exchanger?

A3: Inhibition of the Na+/Ca2+ exchanger by DCB leads to a variety of downstream effects, depending on the cell type and context. Some key effects include:

- Increased intracellular Ca2+ levels: Blocking the efflux of Ca2+ via NCX can lead to an accumulation of intracellular calcium [, , ]. This is crucial in cell signaling and can impact processes like muscle contraction, neurotransmission, and hormone secretion.

- Decreased intracellular Na+ levels: Inhibition of NCX can also affect sodium levels, particularly in conditions where the inward mode of the exchanger is significant []. This can influence cellular excitability and other sodium-dependent processes.

- Modulation of Ca2+-dependent signaling pathways: By altering intracellular Ca2+ levels, DCB can indirectly influence numerous Ca2+-dependent signaling pathways [, , , ]. This can have broader consequences on cellular functions like gene expression, cell growth, and apoptosis.

Q4: Can you provide specific examples of how DCB affects cellular processes by targeting the Na+/Ca2+ exchanger?

A4: Certainly. Here are some examples:

- Platelet activation: DCB inhibits platelet aggregation and integrin αIIbβ3 activation, crucial steps in blood clotting, by interfering with Na+/Ca2+ exchange-mediated inside-out signaling [, ].

- Neurite outgrowth: Studies in PC12 cells suggest that DCB inhibits neurite outgrowth, potentially by interfering with Ca2+-dependent signaling pathways downstream of the Rho-ROCK pathway [, ].

- Fluid transport: DCB inhibits prostaglandin E2-stimulated fluid transport in cultured porcine thyroid cells, implying a role for Na+/Ca2+ exchange in this process [].

- Nitric oxide synthesis: DCB blocks the facilitating effect of Na+/Ca2+ exchange on Ca2+-dependent activation of endothelial nitric oxide synthase (eNOS) [, ]. This suggests a complex interplay between NCX, Ca2+ signaling, and eNOS activity in endothelial cells.

Q5: What is the molecular formula and weight of this compound (DCB)?

A5: The molecular formula of this compound is C16H15Cl2N7O and its molecular weight is 392.25 g/mol.

Q6: How do structural modifications of amiloride, the parent compound of DCB, affect its activity on the Na+/Ca2+ exchanger?

A6: Studies have shown that hydrophobic substitutions at the terminal nitrogen of the guanidinium group in amiloride significantly enhance its inhibitory potency towards the Na+/Ca2+ exchanger []. DCB, with its two chlorine atoms at the 3' and 4' positions of the benzoyl ring, exemplifies this trend, being a much more potent inhibitor compared to amiloride itself.

Q7: What in vitro models have been used to study the effects of DCB?

A7: Researchers have employed various in vitro models to investigate the effects of DCB, including:

- Membrane vesicles: Isolated cardiac sarcolemmal membrane vesicles have been instrumental in characterizing DCB's inhibitory effects on the Na+/Ca2+ exchanger [, ].

- Cultured cells: Studies utilizing cultured cells, such as human umbilical vein endothelial cells (HUVECs), mouse aortic smooth muscle cells (MASMCs), and PC12 cells, have provided insights into DCB's effects on various cellular processes like BKCa channel activity, neurite outgrowth, and nitric oxide synthesis [, , , , , ].

- Isolated tissues: Experiments on isolated tissues, like rat resistance arteries, rabbit kidney tubules, and porcine thyroid cells, have helped elucidate the role of Na+/Ca2+ exchange in regulating vascular tone, fluid transport, and hormone-stimulated responses [, , ].

Q8: What in vivo models have been used to study the effects of DCB?

A8: While the provided papers primarily focus on in vitro studies, a few mention in vivo experiments, for example:

- Rat model of hypertension: DCB was shown to reduce blood pressure in spontaneously hypertensive rats, suggesting a potential role in regulating blood pressure [].

- Guinea pig papillary muscle: In isolated, electrically stimulated guinea pig papillary muscles, DCB was found to decrease contractile force, providing evidence for its effects on cardiac muscle contractility [].

Q9: What are the potential cytotoxic effects of DCB?

A9: Studies have shown that DCB can induce cell death in isolated rat cardiac myocytes in a dose-dependent manner []. The specific mechanisms underlying this toxicity are not fully elucidated but likely involve disruption of cellular calcium homeostasis and subsequent activation of cell death pathways.

Q10: Are there alternative compounds that target the Na+/Ca2+ exchanger with potentially different selectivity profiles compared to DCB?

A10: Yes, several compounds target the Na+/Ca2+ exchanger with varying selectivity profiles. Some examples include:

- KB-R7943: This compound exhibits a different structure-activity relationship compared to amiloride derivatives and has shown promising results in inhibiting the Na+/Ca2+ exchanger in various cell types [, , ].

- Bepridil: Initially developed as a calcium channel blocker, bepridil has also been found to inhibit the Na+/Ca2+ exchanger [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.